7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride
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Overview
Description
7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol It is a derivative of benzazepine, a bicyclic compound that contains a benzene ring fused to an azepine ring
Preparation Methods
The synthesis of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of the desired compound .
Chemical Reactions Analysis
7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride can be compared with other similar compounds, such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of pharmaceuticals like Tolvaptan.
Indole derivatives: These compounds share similar heterocyclic structures and are known for their biological activities.
Biological Activity
7-Methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN2O3S, with a molecular weight of approximately 270.74 g/mol. The compound features a sulfonyl chloride functional group which is known to enhance reactivity and biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the tetrahydroisoquinoline (THIQ) framework can exhibit significant antitumor properties. For instance, derivatives of THIQ have shown promising results in inhibiting various cancer cell lines. In vitro assays demonstrated that 7-methoxy-1-oxo derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents .
Antiviral Activity
The antiviral properties of benzazepine derivatives have also been explored. A study highlighted that certain modifications on the benzazepine structure could lead to effective inhibition of viral replication in vitro. Notably, compounds similar to 7-methoxy derivatives demonstrated activity against strains of coronaviruses and other viral pathogens .
Antiparasitic Activity
Research has shown that THIQ derivatives possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The low cytotoxicity towards mammalian cells coupled with effective antiparasitic action makes these compounds attractive for further development .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group may interact with various enzymes involved in cellular processes.
- Receptor Modulation : Benzazepines are known to interact with neurotransmitter receptors (e.g., dopamine receptors), potentially influencing neurochemical pathways.
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies and Research Findings
Properties
IUPAC Name |
7-methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-5-7-3-2-4-13-11(14)8(7)6-10(9)18(12,15)16/h5-6H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDONKKBAGOMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCNC2=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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